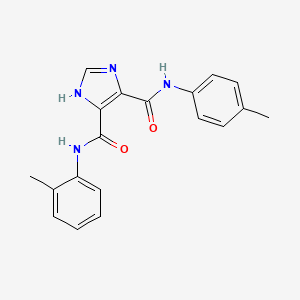
N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the imidazole family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide is not fully understood. However, it is believed that this compound works by inhibiting the synthesis of nucleic acids in bacteria and fungi, thereby preventing their growth. In cancer cells, it induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, reduce inflammation, and induce apoptosis in cancer cells. It has also been found to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide in lab experiments is its broad-spectrum antimicrobial activity. It can be used against a wide range of bacterial and fungal strains. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to mammalian cells at high concentrations, which limits its use in vivo.
Direcciones Futuras
There are several future directions for the study of N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide. One of the directions is to study its potential use in combination with other antimicrobial agents to enhance its activity. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
The synthesis of N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide has been achieved using different methods. One of the most common methods used is the reaction of 2-methyl-4-nitroaniline and 4-methyl-2-nitroaniline with potassium carbonate in dimethylformamide followed by the reaction with diethyl oxalate. The resulting product is then treated with hydrazine hydrate to obtain the final compound.
Aplicaciones Científicas De Investigación
N~4~-(2-methylphenyl)-N~5~-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide has been studied for its potential therapeutic applications. It has been found to have antibacterial, antifungal, anti-inflammatory, and anticancer properties. This compound has been tested against various bacterial and fungal strains and has shown promising results. It has also been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
5-N-(2-methylphenyl)-4-N-(4-methylphenyl)-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12-7-9-14(10-8-12)22-18(24)16-17(21-11-20-16)19(25)23-15-6-4-3-5-13(15)2/h3-11H,1-2H3,(H,20,21)(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYZFFREHCDQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC=N2)C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5712300.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)
![N,N'-dimethyl-6-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5712325.png)
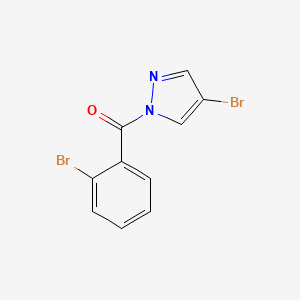
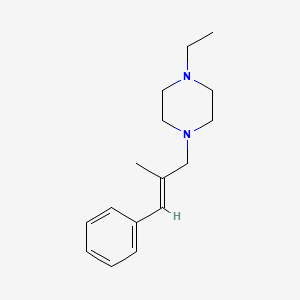
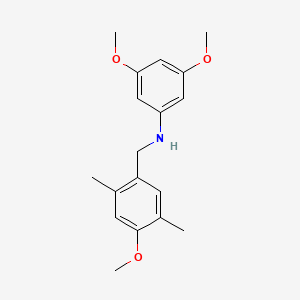
![N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B5712358.png)
![N-(5-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5712366.png)

![3-(2,4-dimethylbenzyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5712389.png)
![N-(2-{[2-(4-methylphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5712391.png)

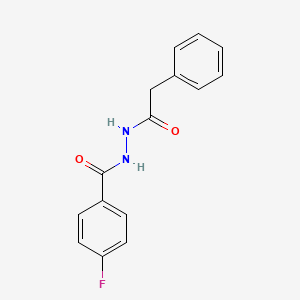
![N-[(4-fluorophenyl)(2-methyl-1H-benzimidazol-1-yl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5712411.png)